1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
1-(2,4-Dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetic small molecule characterized by a pyrrolo[1,2-a]pyrazine core fused with a dihydropyrazine ring. Key structural features include:
- Substituents: A 2,4-dichlorophenyl group at position 1 and a 3-(trifluoromethyl)phenyl carbothioamide group at position N.
- Molecular formula: C21H17Cl2F3N3S (calculated molecular weight: 471.34 g/mol).
- Functional groups: Chlorine atoms (electron-withdrawing), trifluoromethyl (lipophilic), and a carbothioamide moiety (hydrogen-bond acceptor).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3N3S/c22-14-6-7-16(17(23)12-14)19-18-5-2-8-28(18)9-10-29(19)20(30)27-15-4-1-3-13(11-15)21(24,25)26/h1-8,11-12,19H,9-10H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLOHYVRMCTHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamides. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Physicochemical and Structural Comparison
Notes:
- logP/logSw : The target compound’s higher logP (estimated) reflects the strong hydrophobicity of Cl and CF3 groups compared to ethoxy () or pyridinyl (). This suggests reduced aqueous solubility (logSw ~-5.9), which may limit bioavailability.
- In contrast, 4-ethoxyphenyl () is electron-donating, altering electronic distribution.
- Steric Considerations : The 3-(trifluoromethyl)phenyl group in the target compound introduces steric hindrance, which may affect binding pocket accessibility compared to smaller substituents like fluorine ().
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